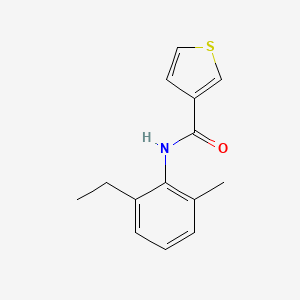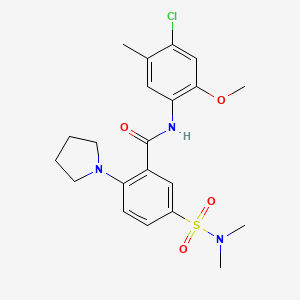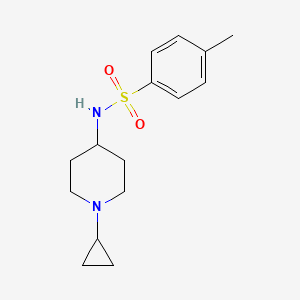![molecular formula C23H20N2S B7476491 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7476491.png)
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine, also known as DPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPTM is a thiazole derivative and belongs to the class of amine compounds.
Mecanismo De Acción
The mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been reported to exhibit low toxicity in vivo and in vitro. It has been shown to have a high affinity for certain receptors in the brain, which may explain its potential use as a fluorescent probe. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine in lab experiments is its low toxicity. This makes it a suitable compound for in vitro and in vivo studies. However, one limitation is that the mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine is not well understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are numerous future directions for the study of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine. One possible direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use as a therapeutic agent for the treatment of fungal and bacterial infections. Further studies are also needed to understand the mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine and to identify its molecular targets.
Métodos De Síntesis
The synthesis method of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine involves the reaction of 2-phenyl-1,3-thiazole-5-carbaldehyde with diphenylmethanamine in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The product obtained is purified using column chromatography to obtain pure 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine.
Aplicaciones Científicas De Investigación
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been studied extensively for its potential applications in various fields. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been used in the synthesis of other compounds with potential biological activities.
Propiedades
IUPAC Name |
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)24-16-21-17-25-23(26-21)20-14-8-3-9-15-20/h1-15,17,22,24H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGJQGMJUZZZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CNC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)


![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476449.png)


![3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476474.png)
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)

![N-(4-bromo-3-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476484.png)
![8-Methyl-3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476489.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476492.png)